

# 5-Fluoro-2-nitrobenzoyl chloride molecular structure and weight

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## Compound of Interest

Compound Name: 5-Fluoro-2-nitrobenzoyl chloride

Cat. No.: B2741607

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An In-depth Technical Guide to **5-Fluoro-2-nitrobenzoyl chloride**: Structure, Properties, and Applications

## Introduction

**5-Fluoro-2-nitrobenzoyl chloride** is a highly reactive, trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its utility as a chemical intermediate stems from the unique interplay of its three functional groups: a reactive acyl chloride, an electron-withdrawing nitro group, and a strategically positioned fluorine atom. This guide provides a comprehensive overview of its molecular characteristics, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the development of complex molecules. As a Senior Application Scientist, this document is designed to furnish researchers, chemists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their work.

## Physicochemical and Structural Characteristics

The precise arrangement of the functional groups on the benzene ring dictates the chemical behavior of **5-Fluoro-2-nitrobenzoyl chloride**. The acyl chloride group serves as the primary site for nucleophilic acyl substitution, while the nitro and fluoro groups modulate the reactivity of both the acyl chloride and the aromatic ring itself.

## Molecular Structure

The structure consists of a benzene ring substituted at position 1 with a benzoyl chloride group, at position 2 with a nitro group, and at position 5 with a fluorine atom.

## Core Properties

A summary of the key physicochemical properties is presented below. These data are essential for planning reactions, ensuring safety, and predicting behavior in various solvent systems.

Property	Value	Source(s)
CAS Number	394-02-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClFNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	203.55 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	5-fluoro-2-nitrobenzoyl chloride	<a href="#">[1]</a>
Synonyms	Benzoyl chloride, 5-fluoro-2-nitro-	<a href="#">[1]</a>
Physical Form	Solid (Typical)	N/A
Melting Point	Not specified	N/A
Boiling Point	Not specified	N/A

## Synthesis and Chemical Reactivity

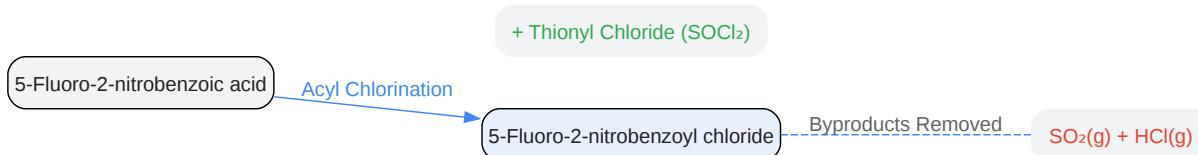
Understanding the synthesis and inherent reactivity of **5-Fluoro-2-nitrobenzoyl chloride** is fundamental to its application.

## Synthesis Pathway

The most common and direct laboratory-scale synthesis involves the chlorination of the corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>).

**Causality of Reagent Choice:** Thionyl chloride is frequently employed because its byproducts, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gaseous and can be easily removed from

the reaction mixture, simplifying the purification of the desired acyl chloride.<sup>[5][6]</sup> This drives the reaction to completion according to Le Châtelier's principle.



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Caption: Synthesis of **5-Fluoro-2-nitrobenzoyl chloride**.

## Reactivity Profile

The molecule's reactivity is dominated by the electrophilic acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including:

- Alcohols: to form esters.
- Amines: to form amides.
- Water: to hydrolyze back to the parent carboxylic acid. This highlights the compound's moisture sensitivity.<sup>[7]</sup>

The strong electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The fluorine atom at the meta-position relative to the nitro group further influences the electronic properties of the ring.

## Applications in Research and Drug Development

**5-Fluoro-2-nitrobenzoyl chloride** is not an end-product but a critical building block. Its derivatives are explored in various fields, primarily pharmaceuticals and agrochemicals.<sup>[8]</sup> The presence of chlorine, fluorine, and a nitro group in a single precursor allows for the synthesis of complex, highly functionalized molecules that are often investigated as bioactive compounds.<sup>[9]</sup>

For instance, the related precursor 2-fluoro-5-nitrobenzoic acid is used to synthesize fluorescent probes and polycyclic heterocycles, suggesting that **5-fluoro-2-nitrobenzoyl chloride** can be employed in similar synthetic strategies to generate amides and esters with potential biological or material science applications.[10]

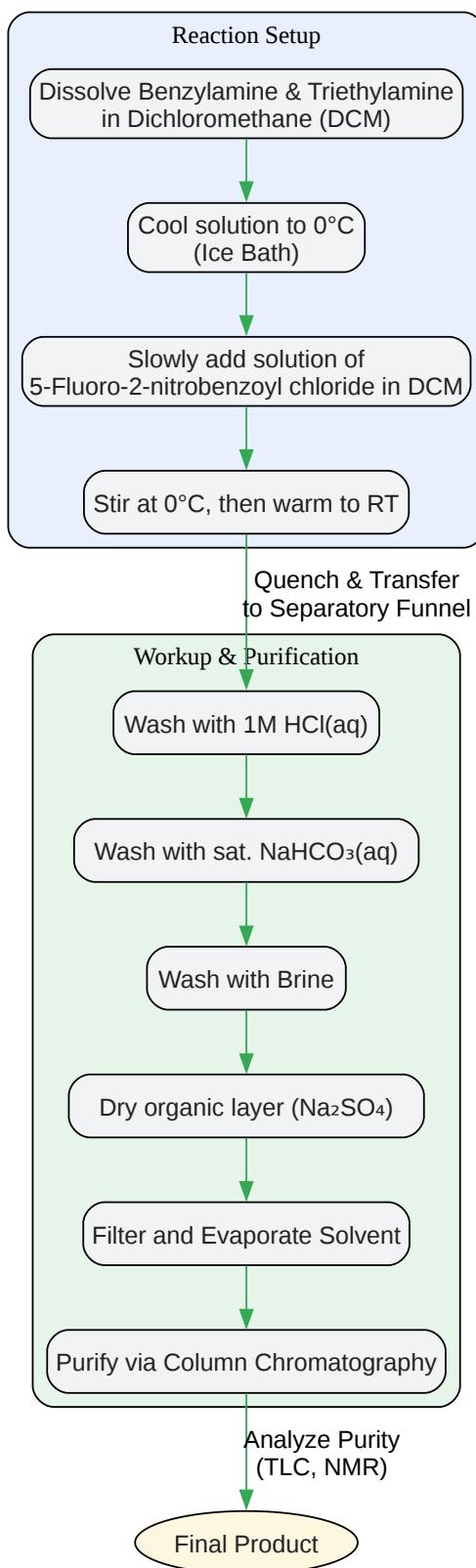
## Experimental Protocol: Synthesis of N-Benzyl-5-fluoro-2-nitrobenzamide

This protocol provides a validated, step-by-step methodology for a standard acylation reaction using **5-Fluoro-2-nitrobenzoyl chloride**. The synthesis of an amide is chosen as a representative example due to the prevalence of the amide bond in pharmaceuticals.

## Rationale and Self-Validation

This protocol incorporates a non-nucleophilic base (triethylamine) to scavenge the HCl byproduct generated during the reaction. The removal of HCl is crucial as it prevents the protonation of the amine nucleophile, which would render it unreactive. The workup procedure is designed to systematically remove unreacted starting materials, the base, and its salt, ensuring the purity of the final product.

## Experimental Workflow Diagram

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